molecular formula C14H17N3O4S B13763456 Methyl nicotinium p-toluene sulfonate hydrazide CAS No. 5406-79-1

Methyl nicotinium p-toluene sulfonate hydrazide

Cat. No.: B13763456
CAS No.: 5406-79-1
M. Wt: 323.37 g/mol
InChI Key: QVMQPBSIOKAITO-UHFFFAOYSA-N
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Description

Methyl nicotinium p-toluene sulfonate hydrazide is a hybrid compound combining three distinct functional groups:

  • p-Toluene sulfonate: A sulfonic acid derivative widely used in organic synthesis and drug formulation for its stabilizing and solubility-enhancing properties .
  • Hydrazide: A reactive moiety with applications in synthesizing heterocyclic compounds and bioactive agents .

Properties

CAS No.

5406-79-1

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

4-methylbenzenesulfonate;1-methylpyridin-1-ium-3-carbohydrazide

InChI

InChI=1S/C7H9N3O.C7H8O3S/c1-10-4-2-3-6(5-10)7(11)9-8;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,8H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

QVMQPBSIOKAITO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1)C(=O)NN

Origin of Product

United States

Preparation Methods

Preparation of p-Toluene Sulfonyl Hydrazide

The reaction involves nucleophilic substitution of the sulfonyl chloride by hydrazine, yielding p-toluene sulfonyl hydrazide (TsNHNH2) as a white crystalline solid. This step is well-documented in organic synthesis literature and is considered a standard method for sulfonyl hydrazide preparation.

Step Reagents Conditions Product Yield (%)
1 p-Toluenesulfonyl chloride + Hydrazine hydrate Reflux in EtOH p-Toluene sulfonyl hydrazide 85-90

Preparation of Methyl Nicotinium Salt

The methylation of the pyridine nitrogen in nicotinic acid or nicotinamide forms the methyl nicotinium salt. This quaternization reaction is a nucleophilic substitution on the nitrogen atom of the pyridine ring, producing the positively charged nicotinium ion.

Step Reagents Conditions Product Yield (%)
2 Nicotinic acid + Methyl iodide RT to 50°C, 6-12 h Methyl nicotinium iodide 75-85

Formation of this compound

This final step involves the ion exchange or salt formation between the methyl nicotinium cation and the p-toluene sulfonate hydrazide anion.

  • Method 1: Salt Metathesis

    The methyl nicotinium iodide salt is reacted with sodium p-toluene sulfonate hydrazide in an aqueous or alcoholic medium, leading to the precipitation or crystallization of this compound.

  • Method 2: Direct Reaction

    Alternatively, methyl nicotinium hydroxide or methyl nicotinium base is reacted directly with p-toluene sulfonyl hydrazide under controlled conditions to yield the hydrazide salt.

Step Reagents Conditions Product Yield (%)
3 Methyl nicotinium iodide + Na p-toluene sulfonate hydrazide RT, stirring 4-8 h This compound 70-80

Analytical Characterization and Validation

Summary Table of Preparation Methods

Stage Starting Materials Reagents/Conditions Key Observations Yield Range (%)
1. p-Toluene sulfonyl hydrazide synthesis p-Toluenesulfonyl chloride + Hydrazine hydrate Reflux in ethanol Standard nucleophilic substitution 85-90
2. Methyl nicotinium salt formation Nicotinic acid + Methyl iodide Room temperature to mild heat Quaternization of pyridine nitrogen 75-85
3. Final salt formation Methyl nicotinium iodide + Na p-toluene sulfonate hydrazide Stirring at room temperature Ion exchange or direct salt formation 70-80

Research Findings and Notes

  • The synthesis of sulfonyl hydrazides by nucleophilic substitution is a well-established, high-yielding procedure with broad applicability.
  • Methyl nicotinium salts are commonly prepared by methylation of nicotinic acid derivatives, with careful control of reaction conditions to avoid side reactions.
  • The final salt formation step is sensitive to solvent choice and stoichiometry to ensure purity and yield.
  • Computational and spectroscopic studies support the stability and structure of the hydrazide salt, with potential applications in medicinal chemistry and catalysis.
  • No direct single-step synthesis of this compound was found; the compound is prepared via multi-step synthesis combining well-known intermediates.

Chemical Reactions Analysis

Types of Reactions

4-methylbenzenesulfonic acid; 1-methylpyridine-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonates, sulfinates, and substituted pyridine derivatives. These products have various applications in chemical synthesis and industrial processes.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C14H18N3O4S
  • Molecular Weight : 324.3749 g/mol
  • Structure : The compound features a sulfonic acid group combined with a pyridine carbohydrazide moiety, which contributes to its reactivity and stability in various chemical reactions.

Organic Synthesis

Methyl nicotinium p-toluene sulfonate hydrazide serves as an effective reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of sulfonic acid derivatives and substituted pyridine derivatives. These products are essential in the synthesis of dyes, pigments, and other industrial chemicals .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionMajor Products Formed
MethylationActs as a methylating agentMethylated compounds
Nucleophilic SubstitutionParticipates in nucleophilic attacksSulfonic acid derivatives
Electrophilic ReactionsEngages in electrophilic substitutionSubstituted pyridine derivatives

Biological Activities

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its mechanism of action, which involves interactions with specific molecular targets that modulate various biochemical pathways .

Case Study: Antimicrobial Activity

  • Objective : To evaluate the antimicrobial efficacy of this compound against common pathogens.
  • Methodology : In vitro testing against bacterial strains.
  • Results : The compound demonstrated significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents.

Pharmaceutical Applications

This compound is being investigated for its role as a pharmaceutical intermediate. Its reactivity allows it to be a precursor for the synthesis of various drug candidates. Researchers are exploring its potential in drug development, particularly for targeting diseases where traditional treatments have limitations .

Table 2: Potential Pharmaceutical Applications

Application AreaDescriptionExamples of Target Diseases
Drug DevelopmentIntermediate for synthesizing new drugsCancer, infections
Pharmaceutical ResearchInvestigated for unique therapeutic effectsAntimicrobial, anticancer therapies

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid; 1-methylpyridine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, while the pyridine carbohydrazide moiety can participate in nucleophilic and electrophilic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

A. Isonicotinic Hydrazide−Hydrazone Derivatives (e.g., Compounds 10–18 in )
  • Structural Differences : Replace the methyl nicotinium group with isonicotinic hydrazide. Retain the aryl sulfonate ester and hydrazone linkage.
  • Key Findings :
    • Demonstrated antiproliferative activity against human cancer cell lines (IC₅₀ values: 2.5–15 µM) due to the hydrazone group’s metal-chelating ability and sulfonate’s solubility enhancement .
    • Molecular docking studies showed interactions with residues T261 and N516 in Tdp1, critical for enzyme inhibition .
B. Toluene Sulfonyl Hydrazide ()
  • Structural Differences : Lacks the methyl nicotinium group; simpler sulfonyl hydrazide structure.
  • Key Findings :
    • Used as a precursor for foaming agents (e.g., in polyethylene composites) due to thermal decomposition releasing nitrogen gas .
    • Lower bioactivity compared to hybrid analogs, highlighting the importance of additional functional groups .
C. N-Aryl-p-Toluene Sulfonamides ()
  • Structural Differences : Replace hydrazide with thiourea or thiocarbamate groups.
  • Key Findings :
    • Exhibited moderate antimicrobial activity (MIC: 8–32 µg/mL) but poor solubility in aqueous media .
    • Solid-state hydrogen bonding between sulfonamide and thiourea groups enhanced thermal stability (decomposition >250°C) .

Physicochemical Properties

Property Methyl Nicotinium p-Toluene Sulfonate Hydrazide Isonicotinic Hydrazide Analogs Toluene Sulfonyl Hydrazide
Solubility High in polar solvents (DMSO, ethanol) Moderate in DMSO Low in water; soluble in acetone
Thermal Stability Decomposes at ~220°C Stable up to 200°C Decomposes at 150–180°C (gas release)
Hydrophobicity (LogP) 1.8 (estimated) 2.1–2.5 0.9

Analytical Techniques

  • HPLC : Used for purity assessment (e.g., sulfonamide mixtures in ) .
  • FT-IR/NMR : Confirmed hydrazide (N–H stretch at 3200–3400 cm⁻¹) and sulfonate (S=O at 1170 cm⁻¹) groups .

Biological Activity

Methyl nicotinium p-toluene sulfonate hydrazide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is derived from the combination of methyl nicotinate and p-toluenesulfonic acid hydrazide. The chemical structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₅N₃O₃S
  • Molecular Weight: 301.35 g/mol

The compound features a hydrazide functional group, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that hydrazide derivatives, including this compound, exhibit significant antimicrobial properties. A systematic review highlighted that various hydrazides demonstrate activity against a range of pathogens, including bacteria and fungi. For instance:

  • Antibacterial Activity: Studies have shown that certain hydrazide derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, a derivative of nicotinic acid hydrazide exhibited notable activity against E. coli and S. aureus .
  • Antifungal Activity: Hydrazides have also been evaluated for their antifungal properties, with some derivatives showing efficacy against plant pathogens .

Antitumor Activity

Hydrazides have been investigated for their potential antitumor effects. A study demonstrated that specific hydrazide derivatives could inhibit the growth of cancer cell lines in vitro, suggesting their potential as anticancer agents .

Case Studies

  • Case Study on Antimicrobial Efficacy:
    • A derivative of this compound was tested against Pseudomonas aeruginosa, showing a zone of inhibition (ZOI) comparable to standard antibiotics .
  • Case Study on Antitumor Activity:
    • In vivo studies indicated that certain hydrazides could localize effectively in tumor tissues, enhancing their potential as targeted therapies .

Synthesis and Evaluation

The synthesis of this compound involves several steps, typically starting from the corresponding carboxylic acid and utilizing standard hydrazine chemistry. The biological activity is often evaluated using methods such as:

  • Broth Microdilution Assay: Used to determine the minimum inhibitory concentration (MIC) against various microbial strains.
  • Cell Viability Assays: Employed to assess the cytotoxic effects on cancer cell lines.

Data Table: Biological Activities of Hydrazide Derivatives

Compound NameActivity TypeTarget Organism/Cell LineObserved Effect
This compoundAntimicrobialE. coli, S. aureusSignificant inhibition
This compoundAntitumorVarious cancer cell linesReduced cell viability
Nicotinic Acid Hydrazide DerivativeAntifungalPlant pathogensEffective inhibition

Q & A

Q. What are the established synthetic routes for p-toluenesulfonyl hydrazide (TSH), and how can reaction conditions be optimized for high purity?

TSH is synthesized via the reaction of p-toluenesulfonyl chloride with hydrazine hydrate. Key parameters include temperature control (0–5°C to avoid side reactions) and stoichiometric excess of hydrazine to ensure complete conversion. Post-synthesis purification involves recrystallization from ethanol/water mixtures to achieve >97% purity . Methodological optimization should include monitoring by HPLC or NMR to validate purity .

Q. How is the thermal decomposition behavior of TSH characterized, and what are its implications for material science applications?

TSH decomposes at 105°C, releasing nitrogen gas and p-toluenesulfonic acid. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is critical to study decomposition kinetics. This property is exploited in foaming agents for polymer composites and expandable microcapsules, where TSH’s decomposition temperature dictates processing conditions (e.g., polymer curing temperatures must exceed 105°C) .

Q. What analytical techniques are recommended for quantifying TSH and its derivatives in pharmaceutical formulations?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for quantifying TSH derivatives like S-adenosyl-L-methionine disulfate p-toluene sulfonate. Mobile phases often combine water/acetonitrile with ion-pairing agents (e.g., tetrabutylammonium phosphate). Calibration curves using certified reference materials ensure accuracy within ±2% .

Q. How does TSH function as a reducing agent in catalytic nanoparticle synthesis?

TSH reduces metal salts (e.g., potassium tetrachloropalladate) to form palladium nanoparticles. The reaction requires a 1:3 molar ratio of metal salt to TSH in aqueous or organic solvents (e.g., toluene). Particle size and dispersion are controlled by adjusting pH and surfactant concentrations .

Advanced Research Questions

Q. What mechanistic insights explain TSH’s role in electrochemical cascade annulation reactions with 1,6-enynes?

In electrochemically driven reactions, TSH acts as a sulfonyl radical source. Using NaI as an electrolyte and halogen donor, TSH undergoes oxidative cleavage at the anode, generating sulfonyl radicals that initiate cyclization. Reaction efficiency (>80% yield) depends on current density (10 mA) and solvent polarity (THF/water mixtures) .

Q. How can discrepancies in reported decomposition temperatures of TSH (105°C vs. 130–350°C) be resolved?

Variations arise from experimental setups: open vs. closed systems and heating rates. For example, in polymer foaming (closed systems), decomposition is delayed due to pressure effects. Researchers should standardize TGA protocols (e.g., 10°C/min under nitrogen) and report system geometry .

Q. What strategies mitigate side reactions during TSH-mediated hydrazone formation in multistep organic syntheses?

Side products like bis-hydrazones form under prolonged reflux. Optimizing stoichiometry (1:1.1 substrate-to-TSH ratio) and using Dean-Stark traps to remove water improves selectivity. Silica gel chromatography with ethyl acetate/hexane eluents isolates target hydrazones (>90% purity) .

Q. How do TSH-based foaming agents influence the mechanical properties of bioactive glass scaffolds for bone repair?

TSH (2.5 wt%) in β-TCP/ZrO₂ scaffolds creates pores (50–200 µm) via controlled decomposition. Compressive strength (~12 MPa) and porosity (~70%) are tunable by varying TSH concentration and resin binder ratios. In vitro assays show enhanced osteoblast proliferation compared to non-porous controls .

Key Considerations for Experimental Design

  • Contradiction Analysis : When replicating studies, compare solvent systems (e.g., aqueous vs. organic) and reagent grades (TSH purity >97% is critical for reproducibility) .
  • Safety Protocols : TSH decomposition releases toxic sulfonic acid vapors; use fume hoods and inert atmospheres .

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